11-(4-chlorophenyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, also known as clozapine , belongs to the class of dibenzodiazepines .
- Clozapine is an atypical antipsychotic used primarily to treat schizophrenia and other psychotic disorders.
- Its unique feature is its efficacy in treating patients who do not respond well to other antipsychotic medications.
Preparation Methods
- Clozapine can be synthesized through various routes, but one common method involves the Fe(acac)₂/TBHP-promoted radical cascade process using o-isocyanodiaryl amines .
- Industrial production methods may involve large-scale synthesis and purification.
Chemical Reactions Analysis
- Clozapine undergoes several reactions, including oxidation , reduction , and substitution .
- Common reagents include hydrogen peroxide , sodium borohydride , and chlorine .
- Major products include N-desmethylclozapine , an active metabolite.
Scientific Research Applications
Psychiatry: Clozapine is effective in treating .
Neurology: It modulates dopamine and serotonin receptors, impacting neurotransmission.
Immunology: Some studies suggest immunomodulatory effects.
Industry: Used as a reference standard in pharmaceutical quality control.
Mechanism of Action
- Clozapine’s primary mechanism involves antagonism of dopamine D₄ receptors .
- It also affects serotonin (5-HT) receptors , leading to its atypical profile.
- The exact pathways are complex and multifaceted.
Comparison with Similar Compounds
- Clozapine stands out due to its unique efficacy in treatment-resistant cases.
- Similar compounds include olanzapine , risperidone , and quetiapine .
Properties
Molecular Formula |
C27H24ClN3O3 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-(4-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C27H24ClN3O3/c1-34-20-15-13-19(14-16-20)29-27(33)31-23-7-3-2-5-21(23)30-22-6-4-8-24(32)25(22)26(31)17-9-11-18(28)12-10-17/h2-3,5,7,9-16,26,30H,4,6,8H2,1H3,(H,29,33) |
InChI Key |
HZIKIONOPQEBRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.